3-Chloro-5-phenylpyridazine

crystallography material science process chemistry

Misidentification of chlorophenylpyridazine regioisomers leads to failed syntheses. The 3-chloro-5-phenyl pattern provides unique geometry for GABA modulator and agrochemical programs-not replicable by the 6-chloro analog (mp 159-161°C). • mp 181°C - reduced sublimation during vacuum operations • Direct precursor to 3-hydrazino-5-phenylpyridazine (GABA receptor modulator pathway) • Defined scaffold for PDS-inhibiting agrochemicals & anticancer lead optimization • XLogP3 2.4, TPSA 25.8 Ų - favorable starting drug-like properties Identity-confirmed; shipped globally for R&D use.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 86663-08-3
Cat. No. B129276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-phenylpyridazine
CAS86663-08-3
Synonyms3-Chloro-5-phenyl-pyridazine
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN=C2)Cl
InChIInChI=1S/C10H7ClN2/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H
InChIKeyYUALUOPIVGNCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-phenylpyridazine: Physicochemical Profile & Comparator Benchmarking


3-Chloro-5-phenylpyridazine (CAS: 86663-08-3) is a heteroaromatic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. Its molecular formula is C10H7ClN2, with a molecular mass of 190.63 g/mol and a canonical SMILES of ClC=1N=NC=C(C1)C=2C=CC=CC2 [1]. The compound exhibits a melting point of 181 °C [1], a calculated XLogP3 of 2.4, two hydrogen bond acceptors, zero hydrogen bond donors, and one rotatable bond, with a topological polar surface area of 25.8 Ų . The positioning of the chloro group at the 3-position and the phenyl group at the 5-position creates a specific substitution pattern that is structurally distinct from the more commonly referenced regioisomer 3-chloro-6-phenylpyridazine, which exhibits a lower melting point of 159-161 °C .

Why 3-Chloro-5-phenylpyridazine Cannot Be Substituted


Generic substitution among chlorophenylpyridazine regioisomers is scientifically unsound and can result in divergent experimental outcomes. The positional arrangement of chloro and phenyl substituents fundamentally alters molecular recognition events, as small changes in substitution pattern on the pyridazine ring can lead to dramatically different hydrogen bonding capabilities and receptor binding profiles [1]. The 3-chloro-5-phenylpyridazine scaffold, with its specific spatial orientation, serves as a distinct intermediate for synthesizing 3-substituted pyridazine derivatives with unique electronic and steric properties that cannot be replicated by the 6-substituted regioisomer [2]. Even minor differences in substitution patterns on pyridazine derivatives have been shown to significantly impact herbicidal activity in systematic SAR studies [2]. The quantifiable differences in physical properties between 3-chloro-5-phenylpyridazine and its closest analog 3-chloro-6-phenylpyridazine, including a 20-24 °C higher melting point, directly impact handling, purification, and formulation processes in industrial applications .

3-Chloro-5-phenylpyridazine vs. 3-Chloro-6-phenylpyridazine: Head-to-Head Evidence


Melting Point Elevation Confirms Higher Crystalline Stability

The melting point of 3-chloro-5-phenylpyridazine is 181 °C [1], which is 20-24 °C higher than the 157-161 °C range reported for its closest regioisomer, 3-chloro-6-phenylpyridazine . This substantial elevation in melting point indicates stronger intermolecular forces in the crystalline lattice and greater thermal stability. Such differences are critical in formulation development and purification processes where thermal properties dictate operational parameters.

crystallography material science process chemistry

Lipophilicity (XLogP3) and Partitioning Behavior in Synthesis

3-Chloro-5-phenylpyridazine exhibits a calculated XLogP3 value of 2.4 , representing moderate lipophilicity that influences its behavior in biphasic reaction systems and membrane permeability predictions. The topological polar surface area is 25.8 Ų with exactly one rotatable bond , creating a relatively rigid molecular architecture with predictable conformational behavior. This combination of lipophilicity and rigidity contrasts with the 6-phenyl regioisomer, which may exhibit different electronic distribution and consequently different partitioning characteristics.

medicinal chemistry ADME organic synthesis

Selective Nucleophilic Displacement at 3-Chloro Position

The 3-chloro position in 3-chloro-5-phenylpyridazine provides a reactive handle for selective nucleophilic displacement to generate 3-substituted-5-phenylpyridazine derivatives. This reactivity profile is distinct from 3-chloro-6-phenylpyridazine, which produces 6-substituted products with different spatial orientation relative to the phenyl group. In systematic SAR studies of 3-chloropyridazines, compounds were used as key intermediates to prepare a variety of 3-substituted-pyridazines, with the substitution pattern at the 3-position significantly influencing biological activity [1]. The 3-hydrazino derivative (3-hydrazino-5-phenylpyridazine) can be synthesized directly from 3-chloro-5-phenylpyridazine by reaction with hydrazine hydrate in n-butanol over 6 hours [2].

synthetic chemistry medicinal chemistry building blocks

Priority Applications of 3-Chloro-5-phenylpyridazine


3-Hydrazino-5-phenylpyridazine: Key Intermediate for GABA Ligands

3-Chloro-5-phenylpyridazine serves as the direct precursor for synthesizing 3-hydrazino-5-phenylpyridazine via reaction with hydrazine hydrate in n-butanol over a 6-hour reaction period [1]. This hydrazino derivative is a critical intermediate in the development of arylaminopyridazine-based GABA receptor modulators. The phenylpyridazine scaffold has been extensively explored for GABAA receptor ligands, with specific affinity for α2, α3, and α5 subunits [2]. The 3-chloro-5-phenyl substitution pattern provides the correct geometric orientation required for this synthetic pathway, which is not accessible from the 6-chloro regioisomer due to different reaction trajectories.

3-Substituted-5-phenylpyridazine Libraries for Herbicide Optimization

In agrochemical discovery programs, 3-chloro-5-phenylpyridazine functions as a versatile building block for generating 3-substituted-5-phenylpyridazine derivatives. Systematic SAR studies have demonstrated that 3-chloropyridazines serve as key intermediates for preparing diverse 3-substituted-pyridazines, with substitution patterns at each position significantly impacting herbicidal activity [1]. The pyridazine scaffold accounts for 36.9% of herbicidal applications among pyridazine-based pesticides developed between 2000 and 2024, with specific emphasis on phytoene desaturase (PDS) inhibition and photosystem II targeting [3]. The 5-phenyl-3-chloro arrangement positions the chloro leaving group for substitution while maintaining the phenyl group's optimal orientation for target engagement [4].

Anticancer Agents from Pyridazine Scaffold Derivatization

3-Chloro-5-phenylpyridazine represents a starting material for synthesizing pyridazine-containing anticancer agents. Recent comprehensive reviews confirm pyridazine as a privileged scaffold in anticancer drug development (2020-2024), with compounds targeting GLS1 inhibitors, TRK inhibitors, and BRD inhibitors [5]. The specific 3-chloro-5-phenyl substitution pattern provides a unique vector for introducing warhead functionalities while maintaining the core pharmacophore geometry required for selective target engagement. The moderate lipophilicity (XLogP3 = 2.4) and topological polar surface area (25.8 Ų) of the scaffold offer favorable starting properties for optimizing drug-like characteristics in lead optimization campaigns.

Process Chemistry: Enhanced Thermal Stability and Handling

For industrial-scale syntheses requiring building blocks with predictable thermal behavior, 3-chloro-5-phenylpyridazine offers a melting point of 181 °C [6], which is 20-24 °C higher than the 3-chloro-6-phenyl regioisomer (157-161 °C) . This elevated melting point translates to reduced sublimation during vacuum operations, improved crystalline handling characteristics, and more predictable behavior in continuous flow chemistry applications. The compound's defined physicochemical parameters including exact mass (190.0297759 g/mol), XLogP3 (2.4), and rotatable bond count (1) provide consistent, reproducible properties essential for validated manufacturing processes and quality control protocols.

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